molecular formula C18H23N3O4 B2816097 methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 790663-92-2

methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B2816097
CAS No.: 790663-92-2
M. Wt: 345.399
InChI Key: WJGOPMUTRUIIHO-AWEZNQCLSA-N
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Description

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate is a chiral imidazole derivative characterized by:

  • A 5-methyl group at position 5 of the imidazole core.
  • A methyl ester at position 4.
  • A chiral 2-methylpropyl side chain at position 2, functionalized with a benzyloxycarbonyl (Cbz) protecting group on the amine.

Properties

IUPAC Name

methyl 5-methyl-2-[(1S)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1H-imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-11(2)14(16-19-12(3)15(20-16)17(22)24-4)21-18(23)25-10-13-8-6-5-7-9-13/h5-9,11,14H,10H2,1-4H3,(H,19,20)(H,21,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGOPMUTRUIIHO-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the imidazole ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the ester group: The methyl ester group is introduced via esterification reactions.

    Final assembly: The protected amino group and the imidazole ring are coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and other advanced techniques to enhance yield and efficiency. The use of flow microreactors, for example, can provide a more sustainable and scalable approach to synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogenolysis: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution reactions: Nucleophiles such as amines or thiols under basic conditions.

    Ester hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Hydrogenolysis: Removal of the Cbz group yields the free amine.

    Substitution reactions: Substituted imidazole derivatives.

    Ester hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to known inhibitors suggests it may interact with various molecular targets involved in cancer progression. For instance, derivatives of imidazole compounds have shown efficacy in inhibiting immune checkpoint molecules, enhancing T-cell infiltration in tumors when combined with traditional therapies like cisplatin . This positions methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate as a promising candidate for further development in cancer therapy.

Neuroprotective Effects
The compound's ability to modulate neuroinflammatory pathways has been explored in the context of neurodegenerative diseases. Its potential to influence the kynurenine pathway, which is critical in neuroprotection and excitotoxicity, suggests a role in managing conditions like Alzheimer's disease . Research indicates that metabolites derived from tryptophan can exhibit dual roles as pro-oxidants or antioxidants depending on concentration and cellular environment, hinting at the compound's versatility in therapeutic contexts .

Biochemical Applications

Enzyme Inhibition
this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that similar imidazole derivatives can inhibit enzymes linked to inflammatory responses, thereby reducing pathological effects associated with chronic inflammation .

Drug Design and Development
The compound serves as a scaffold for the design of new drugs targeting G-protein coupled receptors (GPCRs). Its structural features allow for modifications that can enhance binding affinity and specificity towards various receptors, making it a valuable tool in drug discovery .

Materials Science Applications

Coordination Polymers
Research into coordination chemistry has revealed that imidazole derivatives can form coordination polymers with transition metals. These materials exhibit unique electronic and photonic properties, which can be harnessed for applications in sensors and catalysis . The ability of this compound to act as a ligand opens avenues for developing novel materials with tailored properties.

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the compound's effect on T-cell infiltration in tumorsEnhanced T-cell activity observed when used alongside cisplatin
Neuroprotective MechanismsExplored the modulation of neuroinflammatory pathwaysPotential role in managing neurodegenerative diseases through kynurenine pathway modulation
Coordination Chemistry ResearchExamined formation of coordination polymersUnique electronic properties found beneficial for sensor applications

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural Comparison

Table 1: Substituent Analysis of Imidazole Derivatives
Compound Name / ID Position 2 Substituent Position 4 Substituent Position 5 Substituent Key Functional Groups
Target Compound (1S)-1-(Cbz-amino)-2-methylpropyl Methyl carboxylate Methyl Cbz, ester
4-[(R-α-methylbenzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole R-α-methylbenzylamino carbonyl Benzyloxy-S-phenylalanyl carbonyl - Amide, benzyloxy
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzo[d]imidazole with ethyl butanoate Benzyl(2-hydroxyethyl)amino - Ester, hydroxyethyl
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Propyl group Carboxamide 3,4-dimethoxyphenyl Carboxamide, methoxy
4-Ethyl-2-propyl-1-((2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylic acid Propyl group Carboxylic acid Ethyl Tetrazole, carboxylic acid

Key Observations :

  • The Cbz group in the target compound distinguishes it from analogs with simpler amines (e.g., ) or unprotected groups. This enhances stability during synthesis but may reduce bioavailability .
  • Unlike tetrazole-containing analogs (e.g., ), the target lacks ionizable groups, suggesting lower solubility in aqueous media.
  • The chiral center at position 2 is a critical differentiator; most analogs in the evidence lack stereochemical complexity .

Key Observations :

  • The target compound’s synthesis likely requires chiral resolution (unlike ), increasing complexity.
  • Reductive cyclization (as in ) or tetrazole formation () are absent in the target’s presumed route, favoring esterification and amine protection .

Physicochemical Properties

Table 3: Theoretical Property Comparison
Property Target Compound 5{101} Compound from
Molecular Weight ~390.4 g/mol ~580.6 g/mol ~479.5 g/mol
logP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 (high lipophilicity) ~1.2 (low lipophilicity)
Solubility Low in water, high in DMSO Insoluble in water Moderate in water (due to COOH)
Stability Stable under acidic conditions (Cbz group) Sensitive to hydrolysis Stable at physiological pH

Key Observations :

  • The methyl ester in the target compound enhances membrane permeability compared to carboxylic acid analogs (e.g., ).
  • The Cbz group improves stability over tert-butoxy (e.g., ) but requires hydrogenation for deprotection .

Functional Group Impact

  • Cbz vs. tert-Butoxy Protection : The Cbz group in the target is more stable under basic conditions than tert-butoxycarbonyl (Boc) groups , but less labile than benzyl ethers.
  • Ester vs. Carboxylic Acid : The methyl ester in the target may serve as a prodrug, unlike directly bioactive carboxylic acids in .
  • Chiral Center : The (1S) configuration could influence binding affinity in enzyme targets, a feature absent in most analogs .

Biological Activity

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Compound Overview

Chemical Structure:
The compound features a benzyloxycarbonyl group and an imidazole ring, contributing to its biological properties. Its molecular formula is C19H26N2O4C_{19}H_{26}N_2O_4 with a molecular weight of approximately 350.43 g/mol.

Biological Activity

Research indicates that derivatives of imidazole compounds often exhibit significant biological activities. The following table summarizes various biological activities associated with similar compounds:

Activity Description
AntimicrobialExhibits activity against various Gram-positive and Gram-negative bacteria.
AnticancerPotential as chemotherapeutic agents due to structural similarities with known drugs.
NMDA Receptor BlockadeCertain derivatives show selective inhibition of NMDA receptors, impacting neurological conditions.
Anti-inflammatoryCompounds in this class have demonstrated anti-inflammatory effects in vitro.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the imidazole ring and the benzyloxycarbonyl group can significantly influence its biological efficacy. For instance, compounds with varying substituents on the imidazole ring have shown differing levels of activity against specific targets.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
  • NMDA Receptor Antagonism :
    Research highlighted a series of imidazole derivatives that selectively inhibited NMDA receptor subtypes, demonstrating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's . This class of compounds may offer neuroprotective effects through modulation of excitatory neurotransmission.
  • Anti-inflammatory Properties :
    In vitro assays demonstrated that certain derivatives exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in macrophages . These findings suggest potential applications in treating inflammatory diseases.

Research Findings

Recent literature has emphasized the importance of nitrogenous heterocycles like imidazoles in medicinal chemistry due to their diverse pharmacological profiles. A comprehensive review summarized various bioactivities associated with benzimidazole derivatives, including anticancer, antimicrobial, and anti-inflammatory effects .

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